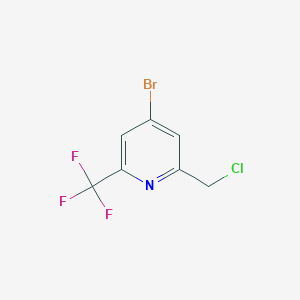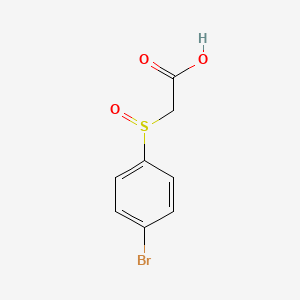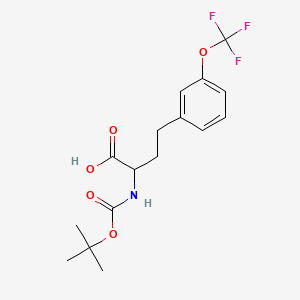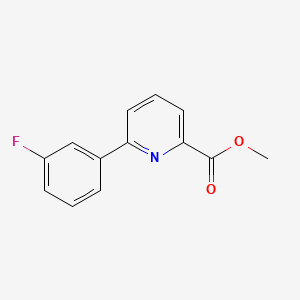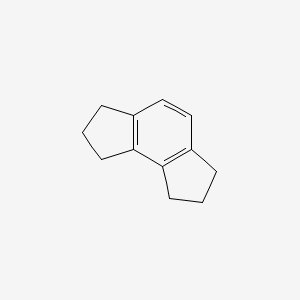
1,2,3,6,7,8-Hexahydro-as-indacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6,7,8-Hexahydro-as-indacene is an organic compound with the molecular formula C12H14 and a molecular weight of 158.2396 . . This compound is characterized by its unique structure, which consists of a fused ring system that includes both cyclohexane and cyclopentane rings. It is a colorless to pale yellow liquid with an aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,6,7,8-Hexahydro-as-indacene can be synthesized through various organic synthesis methods. One common approach involves the hydrogenation of indacene derivatives under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,6,7,8-Hexahydro-as-indacene undergoes various chemical reactions, including:
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens or nitro groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds
Major Products Formed
Oxidation: Ketones, alcohols
Reduction: More saturated hydrocarbons
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
1,2,3,6,7,8-Hexahydro-as-indacene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,6,7,8-hexahydro-as-indacene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1,2,3,5,6,7-Hexahydro-s-indacene: This compound has a similar structure but differs in the position of hydrogen atoms and double bonds.
1,2,3,6,7,8-Hexahydropyrene: Another similar compound with a different ring system and molecular formula.
Uniqueness
1,2,3,6,7,8-Hexahydro-as-indacene is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .
Properties
CAS No. |
1076-17-1 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1,2,3,6,7,8-hexahydro-as-indacene |
InChI |
InChI=1S/C12H14/c1-3-9-7-8-10-4-2-6-12(10)11(9)5-1/h7-8H,1-6H2 |
InChI Key |
CGIPSWGAIQVCNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C3=C(CCC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


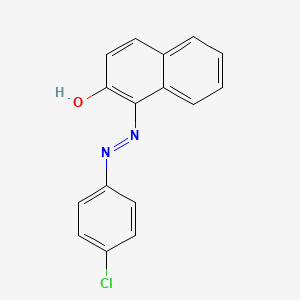
![4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid](/img/structure/B14167448.png)
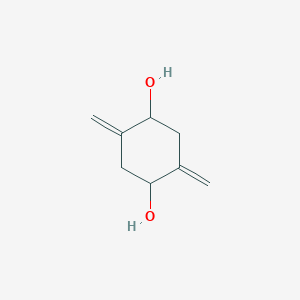
![2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14167454.png)
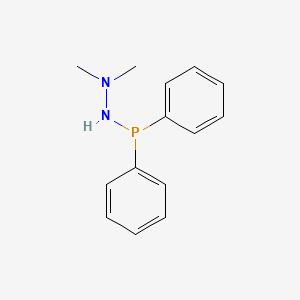
![N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14167465.png)
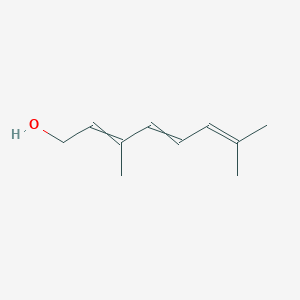
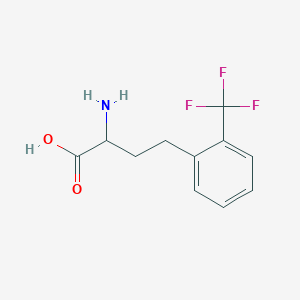
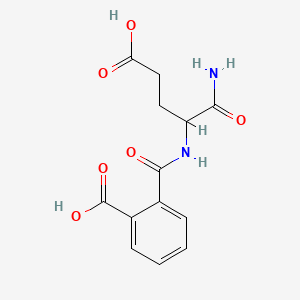
![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)
